2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid
Description
Properties
CAS No. |
75852-61-8 |
|---|---|
Molecular Formula |
C15H12ClFO2 |
Molecular Weight |
278.70 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C15H12ClFO2/c1-9(15(18)19)11-6-12(8-14(17)7-11)10-2-4-13(16)5-3-10/h2-9H,1H3,(H,18,19) |
InChI Key |
SGOZMRCRRSPKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenated Biphenyl Precursors and Propanoic Acid Formation
One common approach involves starting from halogenated biphenyl intermediates, followed by side-chain elaboration to the propanoic acid.
- Starting Materials: 3-(4-chlorophenyl)-5-fluorobenzene derivatives or their esters.
- Key Step: Introduction of the propanoic acid side chain via alkylation or carbonylation reactions.
- Example: Hydrogenation of benzyl esters of 4-chlorobenzoic acid derivatives under palladium catalysis in ethyl acetate at mild temperatures (40°C) yields the corresponding propanoic acid with high conversion and yield (~98%).
This method benefits from:
- High selectivity and yield.
- Mild reaction conditions.
- Use of heterogeneous catalysts (e.g., 5% Pd/beta zeolite).
Sulfinate Salt Reaction with Chloro-Hydroxy Propionic Acid Derivatives
A patented process describes the preparation of related hydroxy and sulfonyl propionic acids, which can be adapted for the target compound:
- Step 1: Synthesis of optically active 3-chloro-2-methyl-2-hydroxy propionic acid from methacrylic acid by chlorination and resolution.
- Step 2: Reaction of this chloro-hydroxy acid with sodium 4-fluorophenyl sulfinate salt under reflux in aqueous media with phase transfer catalysts (e.g., tetrabutyl ammonium chloride) to yield 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.
This route is notable for:
- Retention of enantiomeric purity.
- Crystalline intermediates allowing easy purification.
- Potential for scale-up due to cost efficiency.
Though this patent focuses on sulfonyl derivatives, the methodology informs the preparation of fluorophenyl-substituted propanoic acids.
Derivatization and Functional Group Transformations
Further functionalization of the propanoic acid derivatives includes:
- Formation of hydrazide-hydrazone derivatives by reacting the acid with aromatic aldehydes, useful for biological activity studies.
- Conversion to heterocyclic derivatives (e.g., oxadiazoles, triazoles) to modulate anti-inflammatory activity.
While these are downstream modifications, they rely on the availability of the core propanoic acid compound.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The hydrogenation method using palladium catalysts on zeolite supports is highly efficient for converting benzyl esters to propanoic acids with halogen substituents intact, achieving near-quantitative yields.
- The sulfinate salt reaction pathway offers a stereoselective route to fluorophenyl-substituted hydroxy propanoic acids, which can be crystallized and purified easily, facilitating pharmaceutical-grade production.
- Modifications of the propanoic acid core to heterocyclic derivatives have been shown to improve anti-inflammatory activity and reduce gastrointestinal side effects, indicating the importance of the core acid’s purity and availability.
- The use of phase transfer catalysts and mild aqueous conditions in the sulfinate salt method reduces environmental impact and improves process safety.
- No significant loss of enantiomeric purity was observed in the sulfinate salt reaction, which is critical for the biological activity of chiral NSAID analogs.
Scientific Research Applications
2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand the interaction of aromatic carboxylic acids with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to provide analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Below is a comparative analysis with key analogues from patent literature and research databases:
Functional Group Impact
- Carboxylic Acid Positioning: The propanoic acid group aligns with NSAID frameworks, suggesting cyclooxygenase (COX) inhibition. However, steric hindrance from the biphenyl system may reduce binding affinity compared to simpler arylpropanoic acids .
Physicochemical Properties
- Solubility : The compound’s logP is estimated at ~3.5 (higher than ibuprofen’s ~3.0), indicating reduced aqueous solubility, which may limit bioavailability without formulation aids.
- Acid Dissociation Constant (pKa): The carboxylic acid group likely has a pKa of ~4.5, similar to other propanoic acid derivatives, favoring ionization in physiological pH environments .
Biological Activity
2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid, a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure
The compound can be represented as follows:
1. Anti-inflammatory Activity
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Case Study : A study evaluating a series of propanoic acid derivatives found that those with halogen substitutions (such as chlorine and fluorine) demonstrated enhanced COX inhibitory activity compared to their unsubstituted counterparts .
2. Analgesic Properties
The analgesic effects of this compound can be attributed to its ability to modulate pain pathways through COX inhibition and possibly by affecting other pain mediators.
- Research Findings : In experiments involving animal models, derivatives similar to this compound showed significant reductions in pain responses comparable to standard analgesics like ibuprofen .
3. Antimicrobial Activity
Recent studies have also indicated that this compound possesses antimicrobial properties against various bacterial strains.
- Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Daptomycin | 1 | Antibacterial |
| Vancomycin | 2 | Antibacterial |
| Ampicillin | >64 | Antibacterial |
This table illustrates the minimum inhibitory concentration (MIC) values for selected compounds against Staphylococcus aureus, highlighting the promising antibacterial activity of the target compound compared to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : As noted, the inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins.
- Radical Scavenging : The compound has shown potential in scavenging reactive oxygen species (ROS), thereby contributing to its antioxidant properties .
- Cellular Interaction : Studies have suggested that the compound may interact with cellular receptors involved in pain and inflammation pathways, though further research is needed to elucidate these interactions fully.
Q & A
Q. What crystallographic parameters indicate polymorphism, and how is it managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
